Z-Leu-Arg-7-氨基-4-甲基香豆素

描述

Z-Leu-Arg-7-Amino-4-Methylcoumarin is a fluorescent substrate for cathepsin L, S, and V, human tissue kallikrein, and the falcipains I-III . It is the preferred substrate for falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum, one of the most promising targets for antimalarial drug design .

Molecular Structure Analysis

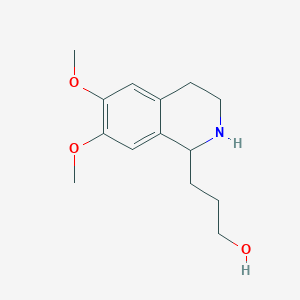

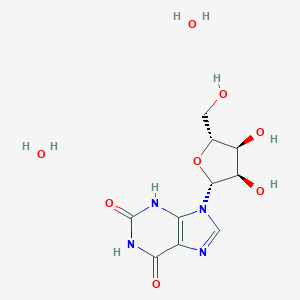

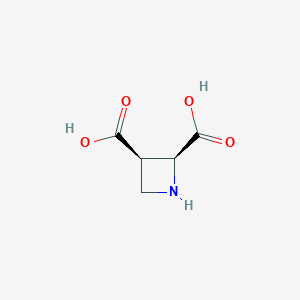

The molecular structure of Z-Leu-Arg-7-Amino-4-Methylcoumarin is consolidated by an intramolecular O—H…O hydrogen bond. The crystal structure is stabilized by π–π interactions between the benzene rings . The peptide substrate contains a highly fluorescent 7-amino-4-methyl coumarin (AMC) group that is efficiently quenched by the amide bond formed between its amino group and the carboxyl group of the Arg residue .

Chemical Reactions Analysis

Z-Leu-Arg-7-Amino-4-Methylcoumarin can be used to measure the activities of peptidases that are capable of cleaving the amide bond, causing an increase in fluorescence . It has been used as a cathepsin B substrate in zymography analysis of protease in feces extract and in cathepsin B activity assay .

Physical And Chemical Properties Analysis

Z-Leu-Arg-7-Amino-4-Methylcoumarin is a powder that is soluble in methanol (20 mg/mL), clear, colorless to faintly yellow . Its fluorescence properties are λex 290 nm; λem 390 nm (buffer pH 7.1) and λex 290 nm; λem 437 nm (Reaction product) .

科学研究应用

Substrate for Cathepsin L, S, and V

Z-Leu-Arg-AMC serves as a fluorescent substrate for cathepsin L, S, and V . These enzymes are lysosomal cysteine proteases involved in protein degradation, and their activity can be monitored using this compound .

Substrate for Human Tissue Kallikrein

Human tissue kallikrein is a serine protease that plays a crucial role in various physiological processes. Z-Leu-Arg-AMC is used as a substrate to study the activity of this enzyme .

Substrate for Falcipains I-III

Falcipains are cysteine proteases from the malaria parasite Plasmodium falciparum. Z-Leu-Arg-AMC is the preferred substrate for falcipain II, making it valuable in antimalarial drug design .

Detection of Cathepsin K

Cathepsin K is an enzyme involved in osteoclast bone resorption. Z-Leu-Arg-AMC is used to detect the activity of this enzyme, aiding in the study of bone diseases .

Fluorogenic Peptide Substrate

Z-Leu-Arg-AMC is used as a fluorogenic peptide substrate to determine the activity of matrix metalloproteinase enzymes . These enzymes play a significant role in tissue remodeling and disease progression.

Reference Standard in Enzyme Assays

Z-Leu-Arg-AMC is used as a reference standard in enzyme assays . It helps in the preparation of fluorogenic 7-amino-4-methylcoumarin (AMC) based substrates for the detection of proteolytic enzymes .

作用机制

Target of Action

Z-Leu-Arg-7-Amino-4-Methylcoumarin, also known as Z-Leu-Arg-AMC, primarily targets cathepsin L, S, and V , human tissue kallikrein , and the falcipains I-III . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of cellular functions .

Mode of Action

Z-Leu-Arg-AMC acts as a fluorogenic substrate for its target enzymes . When the compound interacts with these enzymes, it is hydrolyzed, leading to the release of a fluorescent product . This fluorescence can be detected and measured, providing a means to monitor the activity of the target enzymes .

Biochemical Pathways

The biochemical pathways affected by Z-Leu-Arg-AMC are those involving its target enzymes. For instance, cathepsins are involved in protein degradation within lysosomes . Human tissue kallikrein is implicated in inflammation, blood pressure control, and skin desquamation . Falcipains, on the other hand, are crucial for the life cycle of Plasmodium falciparum, the parasite responsible for malaria .

Pharmacokinetics

As a substrate for various enzymes, it is expected to be metabolized upon interaction with these enzymes, leading to the release of the fluorescent product .

Result of Action

The primary result of Z-Leu-Arg-AMC’s action is the generation of a fluorescent signal upon hydrolysis by its target enzymes . This allows for the real-time monitoring of enzyme activity, which can be useful in various research and diagnostic applications .

Action Environment

The action of Z-Leu-Arg-AMC is likely influenced by various environmental factors, such as pH and temperature, which can affect enzyme activity and stability . .

属性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHCDHWCFOQOCP-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-Arg-7-Amino-4-Methylcoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that Z-Leu-Arg-AMC exhibits substrate inhibition when studying Cathepsin K activity. Can you elaborate on what substrate inhibition is and its significance in this context?

A1: Substrate inhibition occurs when an enzyme's activity is reduced at high substrate concentrations. In the case of Cathepsin K and Z-Leu-Arg-AMC, the research unexpectedly identified this phenomenon during the determination of the Michaelis-Menten constant (KM). [] This is significant because it highlights a potential pitfall in interpreting Cathepsin K activity assays using this substrate. If excessively high concentrations of Z-Leu-Arg-AMC are used, the observed activity might be artificially low, leading to inaccurate conclusions about the enzyme's kinetics. Researchers must consider this phenomenon and carefully optimize substrate concentrations when designing experiments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)